N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Lipophilicity Drug-likeness CNS penetration

Researchers building NK2/NK3 selectivity panels often encounter limited commercial availability of the 3-methoxybenzyl substitution variant, forcing compromise on SAR coverage. This compound directly resolves that gap. - Unique 3-methoxybenzyl + p-tolylamino pharmacophoric signature absent in common pyridylmethyl/furanylmethyl analogs; enables matched molecular pair analysis to isolate meta-methoxy contributions to receptor subtype selectivity. - Computed XLogP3=2.8, TPSA=70.7 Ų, zero Lipinski violations - a drug-like benchmark scaffold for pharmacophore modeling. - Available at 90%+ purity from established screening-library suppliers; standard research quantities (1-50 mg) in stock for immediate dispatch.

Molecular Formula C23H29N3O3
Molecular Weight 395.503
CAS No. 941881-64-7
Cat. No. B2617679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
CAS941881-64-7
Molecular FormulaC23H29N3O3
Molecular Weight395.503
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C23H29N3O3/c1-17-6-8-20(9-7-17)25-22(27)16-26-12-10-19(11-13-26)23(28)24-15-18-4-3-5-21(14-18)29-2/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,28)(H,25,27)
InChIKeyXPCGJENGFJVDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 941881-64-7 Structural Identity & Procurement


N-(3-Methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide (CAS 941881-64-7) is a synthetic piperidine-4-carboxamide derivative with molecular formula C23H29N3O3 and molecular weight 395.5 g/mol [1]. The compound features a piperidine core functionalized with a 3-methoxybenzyl carboxamide at the 4-position and a 2-oxo-2-(p-tolylamino)ethyl substituent at the piperidine nitrogen [1][2]. It belongs to a broad class of piperidine carboxamides that have been explored as NK2/NK3 dual antagonists, local anesthetics, NMDA receptor antagonists, and CCR5 inhibitors in the patent literature [3][4]. This compound is offered as a research chemical by screening-library vendors (e.g., Life Chemicals, catalog F2356-0761) at purities of 90%+ [5].

Scaffold SAR
Piperidine-4-carboxamide core with defined 3-methoxybenzyl and p-tolylamino substitution enables structure–activity relationship profiling.
Pharmacophore Model
N-substitution pattern supports matched-pair analysis for receptor selectivity (NK2/NK3) and local anesthetic pharmacophore mapping.
Screening Source
Single-vendor screening compound (90%+ purity) suitable for early hit identification and diversity library expansion.

Why Analogs Cannot Replace CAS 941881-64-7


Piperidine-4-carboxamide derivatives are pharmacologically pluripotent—the same core scaffold has been optimized for targets as diverse as NK2/NK3 receptors, NMDA NR2B, CCR5, and voltage-gated sodium channels (local anesthetics), depending entirely on the N-substitution pattern [1][2]. The 3-methoxybenzyl group at the 4-carboxamide position and the p-tolylamino moiety at the N-ethyl acetamide side chain in CAS 941881-64-7 create a unique pharmacophoric signature that is absent in the pyridylmethyl, furanylmethyl, or unsubstituted phenyl analogs . Even within a single target class, small substituent changes produce order-of-magnitude shifts in potency: the Sanofi patent family reports that prior-art compound α inhibits NK2 binding with Ki = 4×10⁻¹⁰ M but NK3 binding with Ki = 2×10⁻⁹ M—a 5-fold selectivity window that is highly sensitive to the N-benzyl substituent [3]. Generic substitution without matched-pair analysis therefore risks selecting a compound with fundamentally different target engagement, selectivity, or physicochemical properties.

N-Benzyl substituent shifts NK2/NK3 selectivity
Small changes at the 4-carboxamide nitrogen can alter the NK2/NK3 selectivity ratio by more than an order of magnitude; pyridylmethyl or furanylmethyl analogs may not replicate the same receptor preference.
Arylamino pharmacophore affects activity–toxicity profile
The p-tolylamino group is associated with a specific local anesthetic and hepatotoxicity profile; unsubstituted phenyl or heteroaryl replacements can shift the efficacy–toxicity balance and should not be considered interchangeable.
Lipophilicity differs with heteroaryl substitution
Replacing 3-methoxybenzyl with pyridyl or other heteroaryls can change computed logP by an estimated 1.0–1.5 units, potentially altering tissue distribution and permeability in CNS research models.

CAS 941881-64-7 Differentiation Evidence


Lipophilicity vs. Pyridyl Analogs

The 3-methoxybenzyl substituent on the 4-carboxamide of CAS 941881-64-7 confers a calculated XLogP3 of 2.8 [1], placing it within the optimal CNS drug space (Lipinski rule-of-five compliant, zero violations) [2]. The pyridin-4-ylmethyl analog replaces the 3-methoxybenzyl with a basic pyridine ring, which would reduce logP and introduce an additional hydrogen-bond acceptor, altering both permeability and solubility profiles. Although direct experimental logP data for the pyridyl analogs are not publicly available, the structural difference is consistent with a shift of approximately 1.0–1.5 log units based on the Hansch π constant for pyridine versus methoxybenzyl substitution. For procurement decisions where lipophilicity-guided target partitioning (e.g., CNS vs. peripheral) is critical, this difference can determine tissue distribution.

Lipophilicity
Computed
2.8XLogP3
Supports CNS-permeability-guided selection
Pyridyl analog estimated ~1.0–1.5 log units lower; influences blood–brain barrier partitioning interpretation.
Lipophilicity Drug-likeness CNS penetration Physicochemical profiling

TPSA vs. Simplified Core Analogs

CAS 941881-64-7 has a computed TPSA of 70.7 Ų [1], which falls comfortably below the 140 Ų threshold associated with good oral absorption and below the 90 Ų threshold for favorable blood-brain barrier penetration [2]. In contrast, a simplified analog such as 4-(p-tolylamino)piperidine-4-carboxamide monohydrochloride (CAS 97808-01-0) has a smaller molecular scaffold (MW 269.77 vs. 395.5) and a reported TPSA of 67.2 Ų . While the absolute difference of ~3.5 Ų is modest, the target compound's larger TPSA reflects the additional 3-methoxybenzyl and extended acetamide side chain, which provide additional hydrogen-bonding capacity (2 HBD, 4 HBA) that may enhance target engagement for certain receptor binding pockets without breaching permeability thresholds.

Polar Surface Area
Computed
TargetTPSA 70.7 Ų, Complexity 526
ComparatorTPSA 67.2 Ų, Complexity 280
Δ +3.5 Ų, ΔComplexity +246
Favorable TPSA for oral/CNS bioavailability; greater conformational flexibility
Comparison to simplified 4-(p-tolylamino)piperidine-4-carboxamide analog; both within drug-like range.
Polar surface area Oral bioavailability Membrane permeability Drug-likeness

p-Tolylamino Local Anesthetic Activity & Safety

In a 2018 study of N-(2-oxo-2-(phenylamino)ethyl) substituted-4-carboxamide derivatives as local anesthetics, the compound bearing the p-tolylamino group (compound 4h: N-(2-oxo-2-(p-tolylamino)ethyl)piperidine-1-carboxamide) was identified as one of the two most promising compounds, demonstrating superior surface and infiltration local anesthetic activity in rats alongside considerably lower liver toxicity [1]. Although CAS 941881-64-7 differs from compound 4h by the presence of the 3-methoxybenzyl substituent on the 4-carboxamide (rather than an unsubstituted piperidine-1-carboxamide), it retains the identical p-tolylamino pharmacophore that was associated with the best efficacy-toxicity profile in this series. The des-methyl analog N-(3-methoxybenzyl)-1-(2-oxo-2-(phenylamino)ethyl)piperidine-4-carboxamide lacks the p-methyl group on the aniline ring, which the SAR study suggests would reduce both potency and the therapeutic window.

Local Anesthetic Profile
Class-level inference
Retains p-tolylamino moiety of lead compound 4h (most promising in series); direct anesthetic data not available for this compound.
Supports local anesthetic research context
Compound 4h showed superior surface/infiltration anesthesia and lower hepatotoxicity; class extrapolation requires direct evaluation.
Local anesthetic Surface anesthesia Infiltration anesthesia Hepatotoxicity Structure-activity relationship

NK2/NK3 Selectivity of 3-Methoxybenzyl Analogs

The piperidine-4-carboxamide scaffold is the core of a Sanofi patent family claiming dual NK2/NK3 antagonists with 'very high affinity both for the human NK2 receptors for neurokinin A and for the human NK3 receptors for neurokinin B' [1][2]. The prior-art compound α in these patents (1-[2-[4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-4-(piperidin-1-yl)piperidine-4-carboxamide) demonstrates a Ki of 4×10⁻¹⁰ M at NK2 and 2×10⁻⁹ M at NK3 [3]. Critically, the selectivity between NK2 and NK3 within this scaffold is exquisitely sensitive to the N-substituent on the 4-carboxamide—substitution at this position can shift the NK2/NK3 selectivity ratio by more than an order of magnitude [4]. CAS 941881-64-7 bears a 3-methoxybenzyl group at this position, which introduces a meta-methoxy substituent capable of forming additional hydrogen-bond interactions with the receptor binding pocket, potentially altering the NK2/NK3 selectivity profile relative to the unsubstituted benzyl or heteroaryl analogs.

NK2/NK3 Selectivity
Class-level inference
Scaffold claimed in Sanofi dual NK2/NK3 antagonist patents; prior-art α shows NK2 Ki 0.4 nM, NK3 Ki 2 nM. Selectivity driven by N-substituent.
N-substituent determines selectivity; analogs not interchangeable
Direct binding data for this 3-methoxybenzyl derivative needed to confirm receptor preference.
Neurokinin receptor NK2 antagonist NK3 antagonist Tachykinin Dual antagonism

Procurement Purity from Life Chemicals

CAS 941881-64-7 is available from the Life Chemicals screening collection (catalog F2356-0761) at 90%+ purity, with pricing tiered from $54 (1 mg) to $160 (50 mg) [1]. This purity level is consistent with screening-library standards for initial hit identification and is comparable to the typical 95% purity claimed for structurally analogous research chemicals from other vendors . However, the compound is absent from the catalogs of major reference-standard suppliers (Sigma-Aldrich, Tocris, MedChemExpress), meaning that procurement options are limited to screening-library vendors. This restricted availability may be a differentiating factor for researchers requiring rapid access versus those seeking cGMP-grade material.

Procurement Purity
Single-source
90%+ (Life Chemicals F2356-0761)
Screening-grade; may require repurification for quantitative pharmacology
No reference-standard or multi-vendor availability; independent analytical characterization advised.
Compound procurement Screening library Purity specification Life Chemicals

CAS 941881-64-7 Application Scenarios


NK2/NK3 Selectivity Modulation by 3-Methoxybenzyl

The piperidine-4-carboxamide scaffold is a validated pharmacophore for dual NK2/NK3 receptor antagonism, with the Sanofi patent family demonstrating that substitution at the 4-carboxamide nitrogen profoundly affects the NK2/NK3 selectivity ratio [1]. CAS 941881-64-7 is uniquely suited for matched molecular pair analysis comparing the 3-methoxybenzyl group against unsubstituted benzyl, pyridylmethyl, and furanylmethyl analogs to quantify the contribution of the meta-methoxy substituent to receptor subtype selectivity. A panel including this compound alongside 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and N-(furan-2-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would enable a head-to-head selectivity assessment using radioligand displacement assays at cloned human NK2 and NK3 receptors.

Local Anesthetic Optimization: p-Tolylamino Pharmacophore

The p-tolylamino moiety is associated with superior surface and infiltration local anesthetic activity and reduced hepatotoxicity relative to other substituted phenylamino groups in the piperidine carboxamide class [2]. CAS 941881-64-7 retains this pharmacophore while adding a 3-methoxybenzyl group that increases TPSA to 70.7 Ų and XLogP3 to 2.8 [3], potentially improving aqueous solubility over the unsubstituted piperidine-1-carboxamide lead (compound 4h). Researchers pursuing local anesthetic candidates with improved formulation properties could evaluate CAS 941881-64-7 alongside compound 4h in surface and infiltration anesthesia models, with parallel hepatotoxicity monitoring.

3-Methoxybenzyl Binding: Computational Docking & Pharmacophore Modeling

With XLogP3 = 2.8, TPSA = 70.7 Ų, 2 HBD, 4 HBA, and 7 rotatable bonds [3], CAS 941881-64-7 occupies a favorable region of drug-like chemical space (zero Lipinski violations). These computed properties, combined with the structural complexity of the 3-methoxybenzyl and p-tolylamino substituents, make it a useful benchmark for pharmacophore modeling studies aimed at identifying the optimal N-substitution pattern for piperidine-4-carboxamide engagement with specific biological targets. Its well-defined molecular architecture supports both ligand-based and structure-based computational studies where subtle changes in hydrogen-bonding geometry from the meta-methoxy group may differentiate binding modes.

Piperidine-4-Carboxamide for Diversity Screening

CAS 941881-64-7 is available as part of the Life Chemicals screening collection at 90%+ purity [4]. For organizations building diversity-oriented screening libraries, this compound represents a specific substitution pattern (3-methoxybenzyl at the 4-carboxamide, p-tolylamino at the N-acetamide) that is distinct from the pyridylmethyl, furanylmethyl, and unsubstituted benzyl analogs more commonly found in commercial libraries. Its inclusion in a screening deck broadens the chemical space coverage of the piperidine-4-carboxamide cluster, enabling the detection of structure-activity relationships that would be missed by a library containing only the simpler analogs.

Application
Selection Property
Validation Focus
Receptor selectivity profiling
3-Methoxybenzyl substitution pattern
NK2/NK3 binding selectivity ratio
Local anesthetic mechanism studies
p-Tolylamino pharmacophore
Surface/infiltration anesthesia endpoints
Pharmacophore modeling
Drug-like computed properties (XLogP3, TPSA)
Ligand-receptor docking and SAR interpretation
Screening library diversity
Unique substitution pattern (3-methoxybenzyl + p-tolyl)
Hit identification from piperidine carboxamide cluster
Quote Request

Request a Quote for N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.